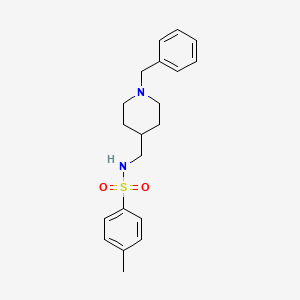

3,4-Difluorobenzamidoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluorobenzamidoxime is a chemical compound that may be of interest in various fields of chemistry and materials science due to its difluorinated aromatic structure. Difluorinated compounds have unique properties that make them valuable in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of difluorinated aromatic compounds can be complex, involving multiple steps to introduce fluorine atoms or functional groups into the aromatic ring. For example, the synthesis of difluorobenzonitriles, which might share some synthetic pathways with this compound, can be achieved through amidation, dehydration, and fluorination of dichlorobenzoyl chloride (Cheng Zhi-ming, 2006). This suggests that a similar approach could be applied to synthesize this compound, starting from suitable precursors and utilizing strategic fluorination and functionalization steps.

Molecular Structure Analysis

Molecular structure analysis of difluorinated compounds like this compound can be performed using techniques such as NMR, IR, and HRMS. These techniques provide information on the electronic environment of atoms, molecular geometry, and the presence of specific functional groups. For instance, the structural determination of related difluorinated compounds has been achieved using IR, NMR, and HRMS, providing detailed insights into their molecular framework (Mingguang Zhang et al., 2017).

Chemical Reactions and Properties

Difluorinated compounds, including this compound, can participate in various chemical reactions due to their reactive functional groups and the presence of fluorine atoms. These reactions can include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. The introduction of fluorine atoms into organic compounds often alters their chemical reactivity, potentially leading to increased stability or reactivity towards certain reagents or conditions. For example, the use of difluorocarbene as a building block for consecutive bond-forming reactions demonstrates the versatility of difluorinated compounds in synthesis (A. Dilman & V. Levin, 2018).

Scientific Research Applications

Electrochemical Biosensors

- Development of Novel Electrochemical Biosensors : A study by Karimi-Maleh et al. (2014) focused on the development of a high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor demonstrated potent electron mediating behavior and was successful in determining glutathione and piroxicam in real samples, showcasing the application of similar fluorinated compounds in biosensor technology for detecting biological molecules (Karimi-Maleh et al., 2014).

Fluorinated Compounds in Organic Synthesis

- Utilization in Synthesis of Fluorinated Molecules : Research by Thomoson and Dolbier (2013) utilized fluoroform as a source of difluorocarbene, demonstrating a methodology for converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This process has implications for the synthesis of fluorinated compounds, indicating potential synthetic pathways that could involve 3,4-Difluorobenzamidoxime (Thomoson & Dolbier, 2013).

Antibacterial Surface Modification

- Photochemical Activation for Surface Modification : A study by Al‐Bataineh et al. (2009) described the covalent immobilization of antibacterial furanones on silicon oxide surfaces using a photoactive cross-linker. This methodology, especially for substrates and molecules lacking reactive functional groups, could be relevant for the application of this compound in surface modification for health care applications (Al‐Bataineh et al., 2009).

Antitumor and Antioxidant Properties

- Antitumor and Antioxidant Effects : Kanno et al. (2007) explored the effects of trimidox, an inhibitor with similar structural motifs, on oxidative stress and potential antitumor effects. This study revealed the compound's radical scavenging activity and its ability to prevent exogenous oxidative stress, suggesting similar compounds like this compound could possess antioxidant and anticancer properties (Kanno et al., 2007).

Environmental Applications

- Degradation of Environmental Pollutants : Moreira et al. (2009) investigated the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis. This research demonstrates the potential for microbial degradation of fluorinated compounds, suggesting a possible environmental application for the bioremediation of pollutants similar to this compound (Moreira et al., 2009).

Safety and Hazards

properties

IUPAC Name |

3,4-difluoro-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCLGUHODKKLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2494929.png)

![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)

![Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2494939.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)

![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)